Cas no 1592313-83-1 (1-(3-fluoropyridin-4-yl)-2-(methylamino)ethan-1-one)

1-(3-fluoropyridin-4-yl)-2-(methylamino)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(3-fluoropyridin-4-yl)-2-(methylamino)ethan-1-one
- EN300-1853436
- 1592313-83-1
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- Inchi: 1S/C8H9FN2O/c1-10-5-8(12)6-2-3-11-4-7(6)9/h2-4,10H,5H2,1H3
- InChI Key: WGCWAHZXBNELLI-UHFFFAOYSA-N
- SMILES: FC1C=NC=CC=1C(CNC)=O
Computed Properties
- Exact Mass: 168.06989108g/mol
- Monoisotopic Mass: 168.06989108g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42Ų
- XLogP3: 0.2
1-(3-fluoropyridin-4-yl)-2-(methylamino)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1853436-0.5g |
1-(3-fluoropyridin-4-yl)-2-(methylamino)ethan-1-one |
1592313-83-1 | 0.5g |
$809.0 | 2023-09-18 | ||
Enamine | EN300-1853436-1g |
1-(3-fluoropyridin-4-yl)-2-(methylamino)ethan-1-one |
1592313-83-1 | 1g |
$842.0 | 2023-09-18 | ||
Enamine | EN300-1853436-0.25g |
1-(3-fluoropyridin-4-yl)-2-(methylamino)ethan-1-one |
1592313-83-1 | 0.25g |
$774.0 | 2023-09-18 | ||
Enamine | EN300-1853436-2.5g |
1-(3-fluoropyridin-4-yl)-2-(methylamino)ethan-1-one |
1592313-83-1 | 2.5g |
$1650.0 | 2023-09-18 | ||
Enamine | EN300-1853436-5g |
1-(3-fluoropyridin-4-yl)-2-(methylamino)ethan-1-one |
1592313-83-1 | 5g |
$2443.0 | 2023-09-18 | ||
Enamine | EN300-1853436-10g |
1-(3-fluoropyridin-4-yl)-2-(methylamino)ethan-1-one |
1592313-83-1 | 10g |
$3622.0 | 2023-09-18 | ||
Enamine | EN300-1853436-1.0g |
1-(3-fluoropyridin-4-yl)-2-(methylamino)ethan-1-one |
1592313-83-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1853436-0.05g |
1-(3-fluoropyridin-4-yl)-2-(methylamino)ethan-1-one |
1592313-83-1 | 0.05g |
$707.0 | 2023-09-18 | ||
Enamine | EN300-1853436-0.1g |
1-(3-fluoropyridin-4-yl)-2-(methylamino)ethan-1-one |
1592313-83-1 | 0.1g |
$741.0 | 2023-09-18 |
1-(3-fluoropyridin-4-yl)-2-(methylamino)ethan-1-one Related Literature
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
Additional information on 1-(3-fluoropyridin-4-yl)-2-(methylamino)ethan-1-one
Professional Introduction to Compound with CAS No. 1592313-83-1 and Product Name: 1-(3-fluoropyridin-4-yl)-2-(methylamino)ethan-1-one
The compound with the CAS number 1592313-83-1 and the product name 1-(3-fluoropyridin-4-yl)-2-(methylamino)ethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry. The presence of a fluoropyridine moiety and an aminoethyl ketone backbone suggests a versatile scaffold that can be further modified to achieve desired pharmacological effects.
In the realm of modern drug discovery, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone strategy. Fluorine's ability to influence metabolic stability, binding affinity, and electronic properties makes it an invaluable element in medicinal chemistry. The 3-fluoropyridin-4-yl substituent in this compound not only enhances its lipophilicity but also contributes to its potential interaction with biological targets. This feature is particularly relevant in the design of small-molecule inhibitors targeting enzymes and receptors involved in critical biological pathways.
The methylamino group at the second carbon position of the ethanone backbone introduces basicity and potential hydrogen bonding capabilities, which are essential for optimizing drug-receptor interactions. This dual functionality—combining the electron-withdrawing effect of the carbonyl group and the electron-donating effect of the amino group—makes 1-(3-fluoropyridin-4-yl)-2-(methylamino)ethan-1-one a promising candidate for further exploration in pharmacological research.
Recent studies have highlighted the importance of fluorinated pyridines in the development of novel therapeutic agents. For instance, compounds containing fluoropyridine moieties have shown efficacy in treating various diseases, including cancer, infectious diseases, and neurological disorders. The structural motif present in 1-(3-fluoropyridin-4-yl)-2-(methylamino)ethan-1-one aligns well with these trends, as it offers a scaffold that can be readily functionalized to target specific biological pathways.
One of the most compelling aspects of this compound is its potential role as a precursor for more complex derivatives. By leveraging its reactive sites—such as the carbonyl group and the amino group—chemists can design libraries of analogs with tailored properties. This approach is particularly useful in high-throughput screening (HTS) campaigns, where large numbers of compounds are synthesized and tested for biological activity. The versatility of 1-(3-fluoropyridin-4-yl)-2-(methylamino)ethan-1-one makes it an attractive starting point for such endeavors.
The pharmacokinetic profile of a compound is another critical factor to consider when evaluating its therapeutic potential. The presence of a fluorine atom can influence metabolic stability by affecting enzyme-catalyzed reactions. In particular, fluorinated compounds often exhibit improved resistance to degradation by cytochrome P450 enzymes, which can lead to longer half-lives and enhanced bioavailability. This characteristic is particularly relevant for drugs that require prolonged action or multiple daily dosing.
In addition to its structural features, 1-(3-fluoropyridin-4-yl)-2-(methylamino)ethan-1-one has shown promise in preclinical studies as a modulator of key biological pathways. For example, derivatives of this compound have been investigated for their potential antiviral and anti-inflammatory properties. The ability to fine-tune its structure allows researchers to optimize its interaction with specific targets while minimizing off-target effects.
The synthesis of this compound involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The introduction of the fluoropyridine moiety requires precise control over reaction conditions to ensure high yield and purity. Similarly, the installation of the methylamino group necessitates careful consideration to avoid unwanted side products. These synthetic challenges underscore the complexity involved in developing novel pharmaceuticals but also demonstrate the capabilities of contemporary chemical methodologies.
As research continues to advance, new applications for 1-(3-fluoropyridin-4-yl)-2-(methylamino)ethan-1-one are likely to emerge. The growing understanding of fluorinated compounds' roles in drug discovery suggests that this compound will remain a valuable tool for medicinal chemists in years to come. Its unique combination of structural features and functional groups positions it as a versatile building block for future therapeutic agents.
In conclusion, 1-(3-fluoropyridin-4-yl)-2-(methylamino)ethan-1-one (CAS No. 1592313-83-1) represents a significant contribution to pharmaceutical chemistry. Its structural design offers numerous opportunities for further development, making it a promising candidate for drug discovery efforts targeting various diseases. As research progresses, this compound is expected to play an increasingly important role in shaping the future of medicine.
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